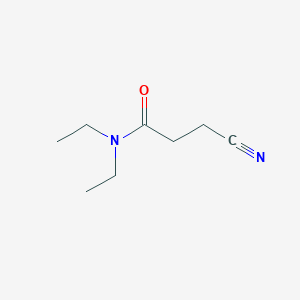
3-cyano-N,N-diethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N,N-diethylpropanamide is an organic compound with the molecular formula C8H14N2O It is a derivative of cyanoacetamide and is characterized by the presence of a cyano group (-CN) and a diethylamino group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N,N-diethylpropanamide typically involves the cyanoacetylation of amines. One common method involves the reaction of diethylamine with cyanoacetic acid or its esters under controlled conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
3-cyano-N,N-diethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Major Products Formed
Substitution: Various substituted amides or nitriles.
Condensation: Heterocyclic compounds such as pyridines or pyrazoles.
Reduction: Primary or secondary amines.
Aplicaciones Científicas De Investigación
3-cyano-N,N-diethylpropanamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound and its derivatives are investigated for their potential pharmacological activities.
Material Science: It can be used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-cyano-N,N-diethylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The cyano group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Cyanoacetamide: A simpler analog with a single cyano group.
N,N-diethylacetamide: Lacks the cyano group but has similar structural features.
N,N-diethylpropionamide: Similar structure but without the cyano group.
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
3-cyano-N,N-diethylpropanamide |
InChI |
InChI=1S/C8H14N2O/c1-3-10(4-2)8(11)6-5-7-9/h3-6H2,1-2H3 |
Clave InChI |
GLVRRBWCQWKHQP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


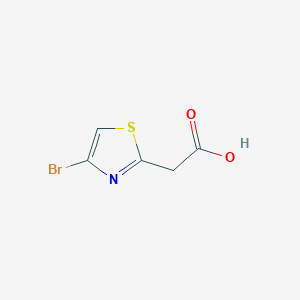

![6-[(4-Bromophenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356611.png)
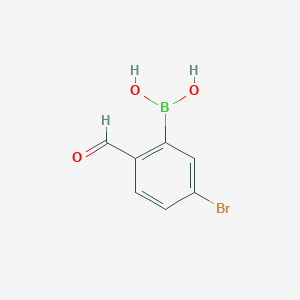
![methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate](/img/structure/B13356622.png)
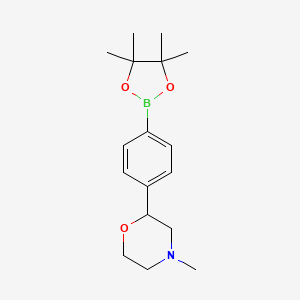
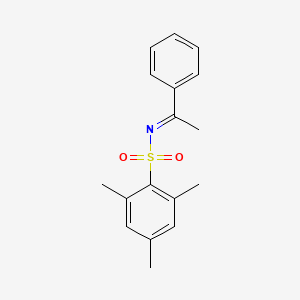
![6-(2-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356639.png)
![Tert-butyl 4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B13356650.png)
![Methyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13356651.png)
![3-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13356655.png)
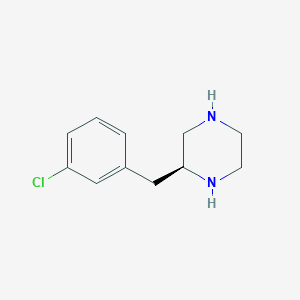

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B13356681.png)
